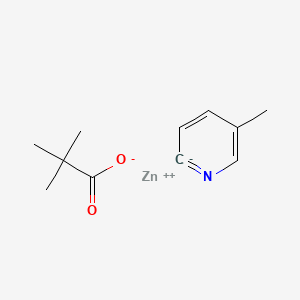![molecular formula C12H15N3O3S B14785003 1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)
1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium is a chemical compound with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol . This compound is known for its unique structure, which combines a pyridine ring, an imidazolium core, and a sulfonate group. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium typically involves the following steps:
Formation of the imidazolium core: This is achieved by reacting imidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the pyridine ring: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with a pyridine derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: This compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly for targeting specific cellular pathways.
Industry: It is used in the development of advanced materials, such as ionic liquids and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can interact with negatively charged sites on proteins, while the sulfonate group enhances solubility and facilitates transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium can be compared with other similar compounds, such as:
1-Methyl-3-sulfonatopropyl-imidazolium: Lacks the pyridine ring, resulting in different chemical properties and applications.
1-Pyridin-2-yl-methyl-imidazolium: Lacks the sulfonate group, affecting its solubility and reactivity.
3-Sulfonatopropyl-imidazolium: Lacks both the pyridine ring and the methyl group, leading to a simpler structure with different uses.
These comparisons highlight the unique combination of functional groups in 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium, which contribute to its distinct properties and applications.
Propiedades
Fórmula molecular |
C12H15N3O3S |
|---|---|
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
3-(1H-imidazol-3-ium-3-yl)-4-pyridin-2-ylbutane-1-sulfonate |
InChI |
InChI=1S/C12H15N3O3S/c16-19(17,18)8-4-12(15-7-6-13-10-15)9-11-3-1-2-5-14-11/h1-3,5-7,10,12H,4,8-9H2,(H,16,17,18) |
Clave InChI |
QJQAWUBKMGIIBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(CCS(=O)(=O)[O-])[N+]2=CNC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
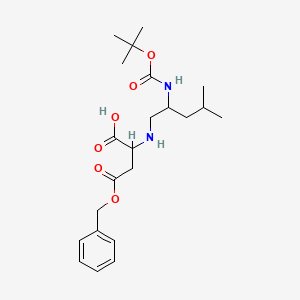
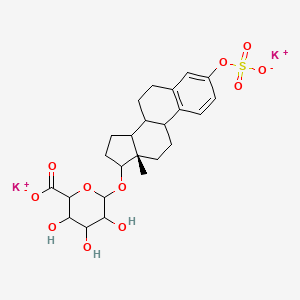
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
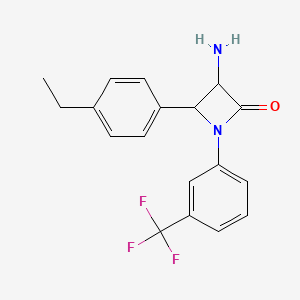

![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
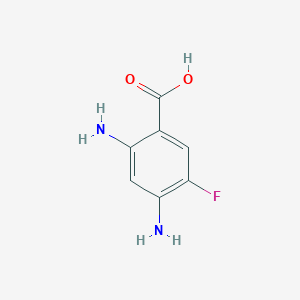
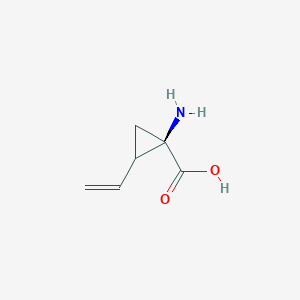
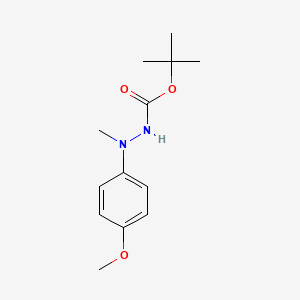
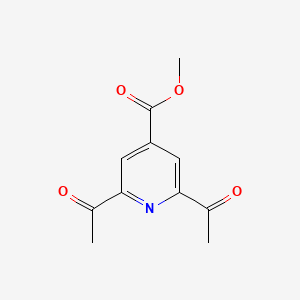
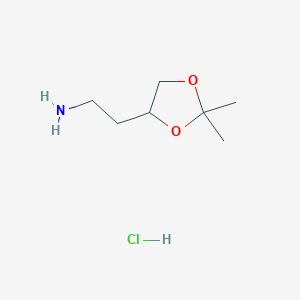
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)
